Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride
Description
Chemical Nomenclature and Classification
Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride represents a sophisticated quaternary amino acid derivative with distinct nomenclatural characteristics that reflect its complex molecular architecture. The compound is systematically identified by the Chemical Abstracts Service number 1803596-11-3, which distinguishes it from related structural analogs. The International Union of Pure and Applied Chemistry name, this compound, precisely describes the substitution pattern around the central quaternary carbon atom.
The molecular formula C₁₇H₂₀ClNO₂ indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 305.8 grams per mole. The compound exists as the hydrochloride salt of the free base methyl 2-amino-2-benzyl-3-phenylpropanoate, which carries the Chemical Abstracts Service number 137582-40-2 and possesses the molecular formula C₁₇H₁₉NO₂ with a molecular weight of 269.34 grams per mole. The International Chemical Identifier code 1S/C17H19NO2.ClH/c1-20-16(19)17(18,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15;/h2-11H,12-13,18H2,1H3;1H provides a standardized representation of the molecular structure.
From a classification perspective, this compound belongs to the family of α,α-disubstituted α-amino acids, which are non-proteinogenic amino acids characterized by the presence of two substituents attached to the α-carbon atom. These quaternary amino acids possess enhanced chemical and metabolic stability, greater lipophilicity, and distinct conformational preferences relative to canonical amino acids. The specific aromatic nature of the benzyl substituents places this compound within the subset of α,α-diaryl amino acids, which exhibit context-dependent conformational preferences that often favor extended geometries.
Structural Overview and Significance
The molecular structure of this compound exhibits remarkable complexity through its quaternary carbon center, which bears an amino group, a carboxylate ester, and two distinct aromatic substituents. The central α-carbon atom connects to a benzyl group (phenylmethyl) and a 3-phenylpropyl chain, creating a sterically hindered environment that significantly influences the compound's chemical behavior. The methyl ester functionality provides synthetic versatility, while the hydrochloride salt form enhances water solubility compared to the free base.
The structural significance extends beyond mere molecular architecture to encompass fundamental aspects of amino acid chemistry. The dual aromatic substitution pattern creates extensive π-π stacking opportunities, which are known to play crucial roles in protein aggregation and self-assembly processes. Research has demonstrated that aromatic amino acids, particularly those containing phenylalanine residues, exhibit considerably higher aggregation propensities than aliphatic amino acids. The presence of two phenyl rings in this derivative amplifies these interactions, potentially leading to enhanced aggregation tendencies and distinctive supramolecular behavior.
The quaternary nature of the α-carbon introduces significant conformational constraints that modify peptide secondary structure preferences. Studies on α,α-disubstituted amino acids have revealed that α,α-dialkyl substitution typically promotes helical secondary structures, while α,α-diaryl amino acids like this compound demonstrate preferences for extended conformations. This conformational bias stems from the steric bulk of the aromatic substituents and their tendency to minimize unfavorable interactions through extended arrangements.
The compound's structural features also contribute to its potential biological significance. The enhanced metabolic stability associated with quaternary amino acids results from the absence of α-hydrogen atoms, which prevents enzymatic degradation through transamination pathways. Additionally, the aromatic substituents provide hydrophobic surface area that can facilitate interactions with biological membranes and protein binding sites, potentially enhancing bioavailability and target specificity.
Historical Context in Amino Acid Derivative Research
The development of this compound occurs within the broader historical context of aromatic amino acid derivative research, which has evolved significantly over the past several decades. The foundational understanding of aromatic amino acid behavior emerged from studies of naturally occurring amino acids, particularly phenylalanine and tryptophan, which demonstrated unique aggregation and self-assembly properties. Early investigations revealed that aromatic moieties often increase aggregation tendencies and play major roles in stabilizing molecular assemblies, establishing the theoretical framework for designing synthetic derivatives.
The systematic exploration of diphenylalanine peptides provided crucial insights that directly influenced the development of compounds like this compound. Research identified the diphenylalanine dipeptide as the smallest unit capable of self-assembly into ordered structures resembling amyloid fibrils, demonstrating the fundamental importance of aromatic interactions in biological systems. These findings established diphenylalanine as a reductionist model for understanding protein aggregation mechanisms and provided a platform for screening potential therapeutic modulators.
The historical progression toward quaternary amino acid derivatives reflected growing recognition of their enhanced properties compared to natural amino acids. Early synthetic efforts focused on α-methylated derivatives, which demonstrated improved conformational stability and resistance to enzymatic degradation. The introduction of α-alkyl substituents was found to restrict conformational freedom and modify secondary structure preferences, leading to the development of peptides with novel biological activities. The evolution toward α,α-disubstituted systems represented a natural progression, offering even greater structural diversity and enhanced stability.
The emergence of synthetic methodologies for accessing α,α-disubstituted α-amino acids has been driven by their recognized value in drug discovery and peptide design. Historical challenges in synthesizing these compounds due to steric constraints around the quaternary carbon have motivated the development of innovative synthetic strategies. Recent advances since 2015 have introduced synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies that have significantly expanded access to these valuable building blocks.
The specific focus on aromatic substitution patterns emerged from understanding the unique properties of aromatic amino acids in biological systems. Historical studies of aromatic amino acid-containing proteins revealed that aromatic moieties are conserved in nature and their predominant presence in aggregative proteins is of particular interest. This observation led to systematic investigations of how aromatic substituents influence peptide behavior and to the development of synthetic analogs designed to exploit these interactions.
Current Research Relevance
Contemporary research involving this compound reflects its significance across multiple areas of chemical and biological investigation. The compound serves as a valuable building block in modern organic synthesis, particularly for constructing complex molecular architectures that require precise stereochemical control. Current synthetic methodologies have demonstrated the utility of quaternary amino acid derivatives in developing peptide-based therapeutics with enhanced metabolic stability and improved pharmacological properties.
The research relevance extends to fundamental studies of molecular recognition and self-assembly processes. The dual aromatic substitution pattern in this compound provides an excellent model system for investigating π-π stacking interactions and their role in supramolecular organization. Contemporary investigations have utilized similar aromatic amino acid derivatives as platforms for screening small molecules capable of interfering with protein aggregation processes, establishing their value in therapeutic development. These studies have revealed that compounds with multiple aromatic groups can serve as both aggregation inhibitors and destabilizers, depending on specific structural features and experimental conditions.
Current applications in peptide chemistry highlight the compound's role as a conformational modifier in peptide design. The α,α-diaryl substitution pattern provides unique conformational constraints that can be exploited to develop peptides with enhanced biological activity and selectivity. Recent synthetic advances have enabled the scalable production of such derivatives, making them accessible for systematic structure-activity relationship studies and lead optimization programs. The ability to introduce aryl substituents without transition metal catalysts has particularly enhanced the practical utility of these compounds in pharmaceutical applications.
The compound's relevance in contemporary drug discovery reflects the growing recognition of quaternary amino acids as privileged scaffolds for therapeutic development. Current research has demonstrated that α,α-disubstituted amino acids can serve as precursors to bioactive compounds with improved drug-like properties. The enhanced lipophilicity and metabolic stability associated with quaternary centers address common challenges in drug development, including poor bioavailability and rapid clearance. The aromatic substituents provide additional opportunities for optimizing molecular interactions with biological targets.
Recent investigations have also explored the compound's potential in materials science applications, building on the established tendency of aromatic amino acid derivatives to form ordered assemblies. Contemporary studies of diphenylalanine-based materials have revealed unique mechanical, optical, and piezoelectric properties that suggest potential applications in nanotechnology and biomaterials. The structural similarity between this compound and these self-assembling systems suggests possible applications in developing novel functional materials with tailored properties.
Properties
IUPAC Name |
methyl 2-amino-2-benzyl-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-16(19)17(18,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15;/h2-11H,12-13,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFGAVLMISRQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Methyl 2-benzyl-3-phenylpropanoate
This is the precursor ester formed through a multi-component reaction involving benzyl and phenyl groups attached to a propanoate backbone.
- Reaction Conditions & Reagents:
- Benzyl bromide or benzyl chloride as benzyl source
- Methyl acrylate or methyl ester derivatives
- Base such as potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Reflux (~80°C)
Reference: The synthesis of methyl 2-amino-2-benzyl-3-phenylpropanoate is described in chemical literature, with yields around 66% under optimized conditions.
Step 2: Amination to form the amino derivative
- Reaction:
- Hydrogenation or reductive amination of the ester to introduce the amino group at the alpha position.
- Reagents: Ammonia or ammonium salts, catalytic hydrogenation (Pd/C or Raney Ni)
- Solvent: Ethanol or methanol
- Conditions: Hydrogen atmosphere at 1-3 atm, temperature around 25-50°C
Note: The amino group formation is a key step, often performed via reductive amination to ensure regioselectivity.
Step 3: Conversion to Hydrochloride Salt
- Reaction:
- Treatment of the free base with hydrogen chloride gas or concentrated HCl in an inert solvent like diethyl ether or dichloromethane.
- Conditions: 0-25°C, with stirring until complete salt formation
- Outcome: Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride
Reference: The reaction conditions for hydrochloride formation are detailed in chemical synthesis reports, with the process typically carried out at room temperature with gaseous HCl or HCl in diethyl ether.
Alternative Route: Amidation and Esterification
Step 1: Synthesis of Benzyl Phenylalaninate
- Reaction:
- Esterification of phenylalanine with benzyl alcohol using acid catalysis (e.g., sulfuric acid)
- Reflux conditions, followed by purification
Step 2: N-alkylation and Amination
- Reaction:
- N-alkylation of the amino acid ester with benzyl halides
- Subsequent aminolysis to introduce the amino group
Step 3: Salt Formation
- Similar to the previous method, treatment with HCl provides the hydrochloride salt.
Note: This route is less direct but offers alternative pathways for complex modifications.
Key Reaction Data and Conditions
Research Findings and Optimization
Yield Optimization: Reaction parameters such as solvent choice, temperature, and reagent equivalents significantly influence yield. For instance, using diethyl ether for HCl treatment ensures efficient salt formation with minimal side reactions.
Reaction Monitoring: TLC and NMR are employed to confirm the completion of each step, especially during amination and salt formation.
Purification: Crystallization from ethanol or ether/water mixtures yields high-purity hydrochloride salts.
Summary of Preparation Method
| Step | Description | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Synthesis of ester backbone | Benzyl halide, methyl acrylate | Reflux, base | ~66% yield |
| 2 | Amination to amino ester | NH3, Pd/C | Room temp, hydrogen atmosphere | High purity achievable |
| 3 | Salt formation | HCl gas | Diethyl ether, 0-25°C | Quantitative formation |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it has been referenced in the synthesis of compounds related to anti-cancer therapies and neuroprotective agents .
Recent studies have highlighted the compound's potential in biological research, particularly in understanding its effects on cellular mechanisms. For example, it has been implicated in research related to mTOR pathway modulation, which is crucial for cellular growth and metabolism . This makes it valuable for studies on metabolic disorders and cancer.
Neuroscience Research
The compound has been utilized in neuroscience studies to explore its effects on neuronal cells and potential neuroprotective properties. Its role as a modulator of neurotransmitter systems may provide insights into treatments for neurodegenerative diseases .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create derivatives that can be tested for various biological activities .
Case Study 1: Synthesis of Neuroprotective Agents
A study conducted by Basu et al. (2021) utilized this compound in the synthesis of novel neuroprotective agents aimed at treating conditions like Alzheimer's disease. The researchers reported enhanced efficacy when modifying the compound's structure, demonstrating its versatility as a synthetic intermediate .
Case Study 2: Modulation of mTOR Pathway
In another investigation, researchers explored the effects of this compound on the mTOR signaling pathway in Drosophila models of metabolic disorders. The findings indicated that pharmacological stimulation using this compound could correct autophagy defects associated with metabolic syndromes .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drugs targeting cancer and metabolic pathways | Basu et al., 2021 |
| Biological Activity | Modulates cellular mechanisms related to mTOR pathway | Basu et al., 2021 |
| Neuroscience Research | Investigated for neuroprotective properties against neurodegenerative diseases | Tudor Selescu et al., 2024 |
| Organic Synthesis | Building block for complex organic compounds | Various synthetic methodologies |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 2-amino-2-benzyl-3-phenylpropanoate HCl | 1803596-11-3 | C₁₇H₂₀ClNO₂ | 305.80 | 2-benzyl, 3-phenyl |
| Methyl 2-amino-3-phenylpropanoate HCl | 5619-07-8 | C₁₀H₁₄ClNO₂ | 215.68 | 3-phenyl (no 2-benzyl) |
| Methyl 2-amino-2-methyl-3-phenylpropanoate HCl | N/A | C₁₁H₁₆ClNO₂ | 229.70 | 2-methyl, 3-phenyl |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | N/A | C₈H₁₈ClNO₂ | 195.69 | Branched chain, 3,3-dimethyl |
Key Observations :
- The target compound’s benzyl and phenyl groups confer higher molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methyl or hydrogen) .
- Methyl 2-amino-2-methyl-3-phenylpropanoate HCl () replaces the benzyl with a methyl group, lowering molecular weight and possibly improving metabolic stability due to reduced aromaticity .
Pharmacological and Industrial Relevance
- Its commercial unavailability as of 2025 may indicate niche use or production challenges .
- Methyl 2-amino-2-methyl-3-phenylpropanoate HCl: The methyl substituent may enhance metabolic stability compared to bulkier benzyl groups, making it a candidate for prodrug development .
- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl: The branched structure could improve bioavailability by reducing crystallization tendencies, a common strategy in formulation science .
Biological Activity
Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride is a complex compound with significant potential in pharmacological applications, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H19NO2
- Molecular Weight : Approximately 305.8 g/mol
- Structural Features : Contains a benzyl group, a phenyl group, and an amino acid ester backbone, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways:
- Enzyme Interactions : This compound can act as a substrate for specific enzymes, facilitating catalytic reactions that lead to the formation of biologically active molecules. The ester group can be hydrolyzed to release the active amino acid, which may interact with biological receptors or enzymes.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. It serves as an intermediate in the synthesis of taxanes, such as paclitaxel and docetaxel, which are well-known chemotherapeutic agents .
Anticancer Properties
This compound has shown promise in various studies regarding its anticancer potential:
- Case Study Findings :
- A study demonstrated that derivatives of this compound possess antiproliferative activity against cancer cell lines, with IC50 values comparable to established drugs like doxorubicin .
- Its role as an intermediate in the synthesis of taxanes further emphasizes its relevance in developing new cancer therapies.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various biological targets:
- Binding Affinity : Preliminary results suggest that structural modifications can significantly influence the compound's efficacy against specific targets, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparison with structurally similar compounds is essential:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| Methyl 2-amino-3-phenylpropanoate | Contains an amino group and phenyl group | Lacks the benzyl substitution |
| Benzyl (S)-2-amino-3-(3-methylsulfonyl)-phenylpropanoate | Contains similar functional groups | Contains a sulfonic acid derivative |
| Methyl 2-benzyl-3-cyano-propanoate | Similar backbone structure | Incorporates a cyano group instead of an amino group |
| Ethyl 2-(4-methoxybenzyl)-3-oxo-propanoate | Contains a benzyl group | Features an ether functional group |
This table illustrates how this compound stands out due to its specific arrangement of substituents, influencing both reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification and benzyl protection. For example, a structurally similar ethyl ester derivative was synthesized via a coupling reaction with a 70% yield under reflux in methanol, as described in NMR data (δ 7.46–7.06 ppm for aromatic protons, 4.08 ppm for ester -OCH2-) . For the methyl ester variant, optimize by adjusting reaction time, solvent polarity, or using catalysts like HOBt/DCC. Purification via recrystallization (ethanol/water) or silica gel chromatography is recommended.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral interpretations performed?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methyl ester (-COOCH3) at ~3.6–3.8 ppm (singlet) and aromatic protons at 7.0–7.5 ppm. The benzyl group’s methylene protons (-CH2-) appear as doublets near 3.3–3.5 ppm (J = 13–14 Hz) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (≥95%) .
Q. What safety protocols are critical when handling this hydrochloride salt in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Exposure Response : For skin contact, wash with soap/water (P302 + P352); for inhalation, move to fresh air (P304 + P340) .
- Storage : Store in a desiccator at 2–8°C under inert gas (N2/Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved for this compound?
- Methodological Answer : Solubility discrepancies may arise from pH-dependent ionization of the hydrochloride group. Conduct pH-solubility profiling (e.g., 0.1 M HCl vs. PBS buffer) and use techniques like dynamic light scattering (DLS) to assess aggregation. For organic solvents, compare DMSO, ethanol, and THF via saturation shake-flask assays .
Q. What experimental strategies can validate the compound’s stability under long-term storage conditions?
- Methodological Answer :
- Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via:
- HPLC-UV/MS : Detect hydrolytic byproducts (e.g., free amino acid or ester cleavage).
- Karl Fischer Titration : Measure moisture uptake.
- Store aliquots in amber vials with molecular sieves to mitigate humidity effects .
Q. How can researchers design in vitro assays to evaluate its potential neuroactive properties?
- Methodological Answer :
- Glutamate Receptor Binding : Use radioligand displacement assays (e.g., [3H]MK-801 for NMDA receptors) .
- Cellular Models : Treat primary neurons or SH-SY5Y cells and measure Ca2+ influx (Fluo-4 AM dye) or cAMP levels (ELISA). Include controls like L-NAME (a nitric oxide synthase inhibitor) to assess secondary pathways .
Q. What advanced techniques resolve overlapping NMR signals in structural analogs?
- Methodological Answer :
- 2D NMR (HSQC, COSY) : Resolve aromatic proton coupling in benzyl/phenyl groups.
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotamer interconversion) .
Data Contradiction Analysis
Q. How to address inconsistent yields in scaled-up synthesis?
- Methodological Answer : Lower yields at scale may stem from inefficient mixing or heat dissipation. Use:
- Flow Chemistry : Improve temperature control and reagent mixing.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent volume) via response surface methodology .
Q. Why might biological activity vary between batches, and how can this be mitigated?
- Methodological Answer : Batch variability often arises from residual solvents or enantiomeric impurities. Implement:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
